Diethyl 1H-pyrrole-2,3-dicarboxylate
Description
Significance of the Pyrrole (B145914) Scaffold in Contemporary Organic Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of contemporary organic and medicinal chemistry. Its structural motif is integral to a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. The significance of the pyrrole ring is underscored by its presence in vital biomolecules such as porphyrins, which form the core of hemoglobin and chlorophyll.
In the pharmaceutical realm, the pyrrole core is a privileged structure, featured in numerous commercially available drugs. Notable examples include atorvastatin, a widely prescribed cholesterol-lowering medication, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. nih.gov The versatility of the pyrrole ring allows it to participate in various chemical reactions, enabling the synthesis of a diverse library of derivatives. nih.gov Researchers have extensively explored these derivatives, uncovering a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.ai The ability to functionalize the pyrrole scaffold at different positions allows for the fine-tuning of a compound's physicochemical properties and biological effects, making it a highly valuable building block in drug discovery and materials science. nih.gov
Overview of Pyrrole Dicarboxylate Derivatives in Academic Research
Among the many classes of pyrrole derivatives, those bearing two carboxylate functional groups—pyrrole dicarboxylates—have garnered significant attention in academic research. These compounds serve as versatile and powerful intermediates in the synthesis of more complex molecular architectures. The ester groups provide reactive handles for a variety of chemical transformations, such as hydrolysis, amidation, and reduction, opening pathways to diverse molecular targets.
Polysubstituted pyrroles, including dicarboxylate derivatives, are particularly valued for their application in the preparation of macrocycles like porphyrins and corroles. nih.gov Furthermore, 2-(alkoxycarbonyl)pyrrole derivatives have attracted considerable interest for their use in designing and synthesizing novel functional materials. nih.gov The specific positioning of the dicarboxylate groups on the pyrrole ring (e.g., 2,3-, 2,4-, or 2,5-) dictates the molecule's geometry and reactivity, allowing chemists to select the appropriate isomer for a desired synthetic outcome. For example, diethyl pyrrole-2,5-dicarboxylate has been used as a precursor in the synthesis of potential Janus kinase inhibitors and pyrrolo[1,2-b]pyridazines for treating proliferative disorders. mdpi.com The Knorr synthesis, a classic name reaction in organic chemistry, famously produces diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a landmark compound that has been a staple in pyrrole chemistry for decades. rsc.org
The following table summarizes selected pyrrole dicarboxylate derivatives and their documented applications in academic research.
| Compound Name | Substitution Pattern | Research Application / Significance |
| Diethyl 1H-pyrrole-2,5-dicarboxylate | 2,5-dicarboxylate | Precursor for Janus kinase inhibitors and pyrrolo[1,2-b]pyridazines. mdpi.com |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2,4-dicarboxylate | "Knorr's Pyrrole"; classic building block in pyrrole synthesis. rsc.orgnist.gov |
| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | 2,4-dicarboxylate | Precursor for corrole (B1231805) compounds and functional materials. nih.gov |
| Pyrrole-2,3-dicarboxylic acid | 2,3-dicarboxylic acid | Parent compound for derivatives with potential antimicrobial and anticancer properties. ontosight.ai |
Research Trajectory of Diethyl 1H-Pyrrole-2,3-dicarboxylate as a Key Intermediate
While the 2,4- and 2,5-isomers of pyrrole dicarboxylates are well-documented, this compound represents a less common, yet synthetically valuable, intermediate. Its research trajectory is more specialized, focusing on its utility in constructing specific heterocyclic systems where adjacent functional groups are required.
The parent compound, 1H-pyrrole-2,3-dicarboxylic acid, serves as the foundational structure for this class of derivatives. ontosight.ai Its synthesis can be achieved through methods like the oxidation of pyrrole-2,3-diyl diacetate. ontosight.ai The diester, this compound, is the logical next step for synthetic applications requiring enhanced solubility in organic solvents and moderated reactivity of the carboxyl groups.
A significant area where the 2,3-disubstituted pyrrole core demonstrates its utility is in the synthesis of pyrrole-2,3-diones. These diones, which are α-oxo γ-lactams, are effective synthons for building different heterocyclic frameworks. acgpubs.org Research has shown that pyrrole-2,3-diones can be synthesized and subsequently reacted with 1,2-aromatic diamines, such as 1,2-phenylenediamine. acgpubs.org This reaction proceeds through nucleophilic addition, followed by ring-opening and cyclization to yield quinoxalinone derivatives. acgpubs.org This transformation highlights the potential of the pyrrole-2,3-dicarboxylate scaffold as an intermediate for accessing more complex, fused heterocyclic systems that are of interest in medicinal chemistry. The diethyl ester provides a stable, versatile starting point for accessing these reactive dione (B5365651) intermediates.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25472-60-0 |
|---|---|
Molecular Formula |
C10H11NO4-2 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1,4-diethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
InChI Key |
UVXKSSJPIRXQHB-UHFFFAOYSA-L |
SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
Canonical SMILES |
CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 1h Pyrrole 2,3 Dicarboxylate and Its Analogues
Classical Approaches in Pyrrole (B145914) Synthesis
The foundational methods for pyrrole synthesis, developed in the late 19th century, remain relevant in organic synthesis. These classical approaches, including the Knorr and Paal-Knorr syntheses, typically involve the condensation of carbonyl compounds with amines or other nitrogen sources.
Knorr Pyrrole Synthesis and its Adaptations for Diethyl Pyrrole Dicarboxylates
The Knorr pyrrole synthesis is a widely utilized reaction for the preparation of substituted pyrroles. wikipedia.org The archetypal reaction involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org A significant challenge in this synthesis is the propensity of α-amino-ketones to self-condense. To circumvent this, they are often generated in situ from α-oximino-ketones through reduction, typically with zinc in acetic acid. wikipedia.org
The original Knorr synthesis, which produces "Knorr's pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), employs two equivalents of ethyl acetoacetate (B1235776). One equivalent is nitrosated to form ethyl 2-oximinoacetoacetate, which is then reduced in the presence of the second equivalent of the β-ketoester to yield the pyrrole. wikipedia.org
While the Knorr synthesis is highly effective for producing pyrroles with substitution at the 2, 4, and 5 positions, its direct application to the synthesis of 2,3-dicarboxylates is not commonly reported. However, a related classical method, the Hantzsch pyrrole synthesis, provides a more direct route to this substitution pattern. The Hantzsch synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.org Adaptations of the Hantzsch synthesis have been specifically developed for the preparation of 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis due to the versatility of the carbonyl functional groups. wikipedia.org
Table 1: Comparison of Classical Pyrrole Syntheses
| Synthesis | Reactants | Typical Product Substitution |
| Knorr Pyrrole Synthesis | α-amino-ketone and β-ketoester | 2,4- and 3,5-disubstituted pyrroles |
| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, and ammonia/amine | Polysubstituted pyrroles, adaptable for 2,3-dicarboxylates wikipedia.org |
Paal-Knorr Condensation and Related Heterocycle Formations
The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, first reported in 1884. wikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism of the Paal-Knorr pyrrole synthesis has been investigated in detail. It is understood to proceed through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole. wikipedia.org A variety of catalysts, including Brønsted acids like acetic acid and phosphoric acid, as well as Lewis acids, can be employed to facilitate the reaction. rgmcet.edu.in While the Paal-Knorr synthesis is a versatile and high-yielding method for a wide range of substituted pyrroles, its application is contingent on the availability of the requisite 1,4-dicarbonyl starting material. For the synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate, a suitably substituted 1,4-dicarbonyl precursor would be required. Modern variations of this reaction have focused on developing greener conditions, such as using water as a solvent or employing reusable solid acid catalysts. rgmcet.edu.inorganic-chemistry.org
Contemporary Synthetic Strategies
Modern approaches to the synthesis of polysubstituted pyrroles often focus on improving efficiency, atom economy, and functional group tolerance. These strategies include metal-mediated reactions and multi-component systems.
Titanium(IV)-Mediated Oxidative Dimerization of 2-Azidocarboxylic Esters
Titanium-mediated reactions have emerged as powerful tools in heterocyclic synthesis. sapub.org One such contemporary strategy is the titanium(IV)-mediated oxidative dimerization of 2-azidocarboxylic esters. This method provides a direct route to symmetric pyrrole-2,5-dicarboxylate derivatives. The reaction is thought to proceed through the transformation of titanium(IV) enolates into transient 2-iminoesters, which then undergo an oxidative coupling and cyclization to form the aromatic pyrrole ring. While this specific methodology yields the 2,5-disubstituted isomer, it highlights the utility of titanium catalysis in constructing the pyrrole core from acyclic precursors.
Furthermore, titanium catalysts have been employed in formal [2+2+1] cycloadditions of alkynes and diazenes to produce polysubstituted pyrroles. nih.gov These reactions proceed through a Ti(II)/Ti(IV) redox cycle and demonstrate the versatility of titanium in mediating complex transformations. nih.gov Such multicomponent approaches catalyzed by titanium offer a pathway to highly substituted pyrroles, and the specific substitution pattern can be controlled by the choice of starting materials. researchgate.net
Acid-Catalyzed Condensation Reactions with Primary Amines
Acid catalysis is a fundamental principle that continues to be exploited in contemporary pyrrole synthesis. Acid-catalyzed condensation reactions are central to many classical methods, including the Paal-Knorr synthesis, and remain relevant in modern protocols. For instance, the Knoevenagel condensation, an acid- or base-catalyzed reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group, can be a key step in the formation of precursors for pyrrole synthesis.
Recent studies have demonstrated acid-catalyzed Knoevenagel condensation reactions, for example between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid using sulfuric acid, to form unsaturated carboxylic acids which can be precursors for more complex heterocyclic systems. mdpi.comsciforum.net The principles of such acid-catalyzed condensations are applicable to the design of synthetic routes toward this compound, where a suitable combination of a primary amine, a dicarbonyl compound, and an acid catalyst could be envisioned to construct the target molecule. The choice of acid catalyst can range from simple mineral acids to solid-supported acids for easier workup and catalyst recycling.
Multi-Component Reaction Systems for Polysubstituted Pyrroles
Multi-component reactions (MCRs) have gained prominence in modern organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.com Various MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.org These reactions often involve the combination of three or more starting materials, such as an aldehyde, an amine, a 1,3-dicarbonyl compound, and a source of the remaining atoms of the pyrrole ring.
For example, a three-component reaction involving a β-ketoester, diacetyl, and ammonium (B1175870) acetate (B1210297), activated by triphenylphosphine, can afford a 2,3-dimethyl-4,5-dialkoxycarbonyl substituted pyrrole, which is structurally related to the target compound. mdpi.com Another example is a one-pot, five-component reaction using starting materials like 2,2-dimethyl-1,3-dioxane-4,6-dione, an aniline, a dihydroxyethanone, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce penta-substituted pyrroles. orientjchem.org The strategic selection of components in an MCR can, in principle, be tailored to afford the specific substitution pattern of this compound.
Table 2: Summary of Contemporary Synthetic Strategies
| Strategy | Key Reagents/Catalysts | Description |
| Titanium(IV)-Mediated Oxidative Dimerization | 2-Azidocarboxylic esters, Ti(IV) reagent | Dimerization of esters to form symmetric pyrrole-2,5-dicarboxylates. |
| Acid-Catalyzed Condensation | Carbonyl compounds, primary amines, acid catalyst | Formation of C-N and C-C bonds to construct the pyrrole ring, often as part of a multi-step sequence. |
| Multi-Component Reactions (MCRs) | Aldehydes, amines, β-dicarbonyls, alkynes, etc. | One-pot synthesis of highly substituted pyrroles with high efficiency and atom economy. orientjchem.orgmdpi.com |
Electro-Oxidative Annulation Techniques
Electro-oxidative annulation has emerged as a powerful and environmentally benign approach for the synthesis of polysubstituted pyrroles. This method avoids the need for harsh conditions or transition-metal salts by utilizing an electric current to facilitate the dehydrocyclization process. nih.gov The synthesis of pyrrole derivatives through this technique often involves the intermolecular annulation of 1,3-dicarbonyl compounds with primary amines. nih.govnih.gov In these reactions, enamines are crucial intermediates, which can be formed in situ. nih.gov
A general and practical protocol for synthesizing polysubstituted pyrroles has been established through the electro-oxidative annulation of amines and aldehydes or ketones in an undivided cell, operating under external oxidant-free conditions. researchgate.net While specific examples detailing the synthesis of this compound via this method are not extensively documented in the reviewed literature, the synthesis of analogous 1,2,3-trisubstituted pyrroles has been successfully demonstrated. researchgate.net This is achieved through a one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines, where a β-enamino ketone is a key intermediate. researchgate.net
The general applicability of electro-oxidative techniques is further highlighted by the synthesis of pyrrole-2-carboxylates from chalcones and glycine (B1666218) esters. An electrocyclic ring closure forms 3,4-dihydro-2H-pyrrole intermediates, which are then oxidized to the corresponding pyrroles. nih.govacs.org This oxidation can be achieved using stoichiometric oxidants or, more sustainably, with catalytic copper(II) and air. nih.govacs.org
Table 1: Examples of Pyrrole Derivatives Synthesized via Electrochemical Methods
| Starting Materials | Product | Yield | Reference |
| 1,3-Dicarbonyl compounds, Primary amines | Polysubstituted pyrroles | Moderate to high | nih.gov |
| β-Dicarbonyl compounds, Aldehydes, Amines | 1,2,3-Trisubstituted pyrroles | Good to excellent | researchgate.net |
| Chalcones, Glycine esters | Pyrrole-2-carboxylates | Moderate to high | acs.org |
Sequential Three-Component Enamine-Azoene Annulation
Sequential three-component reactions represent a highly efficient strategy for the synthesis of polysubstituted pyrroles, offering a high degree of molecular diversity from readily available starting materials. One such notable method is the enamine-azoene annulation. researchgate.net This approach involves the reaction of primary aliphatic amines, active methylene compounds, and 1,2-diaza-1,3-dienes. researchgate.net A significant advantage of this method is that it can be performed without a catalyst and under solvent-free conditions, providing excellent control over the reaction pathway selectivity. researchgate.net
In this synthetic route, the 1,2-diaza-1,3-dienes act as the source of two carbon atoms, the primary amine provides the nitrogen atom, and the active methylene compound, such as a dicarboxylate, furnishes the remaining two carbon atoms to form the pyrrole ring. researchgate.net The use of acetylene (B1199291) dicarboxylates as the active methylene component is a key variant of this reaction for producing pyrrole dicarboxylate derivatives. researchgate.net
The practicability of this method is enhanced by the ready availability of the starting materials and the straightforward work-up procedures, making it an attractive and complementary approach for accessing a wide range of previously unknown polysubstituted pyrroles. researchgate.net
Optimization of Synthetic Pathways and Yield Enhancement Studies
The optimization of synthetic pathways is crucial for improving the efficiency and practicality of preparing this compound and its analogues. Studies in this area focus on various reaction parameters, including the choice of catalysts, solvents, reaction times, and purification methods to enhance product yields.
For instance, in the synthesis of pyrrole-2-carboxylates via electrocyclization/oxidation, a comparison between different oxidation protocols was conducted. The use of stoichiometric oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) was compared with a catalytic system of copper(II) acetate and air. acs.org The latter often provides a more environmentally friendly and cost-effective option. Furthermore, the influence of the heating method, such as conventional heating versus microwave irradiation, has been explored to potentially shorten reaction times and improve yields. acs.org
In multi-component reactions, optimization can involve screening different bases or catalysts to facilitate the condensation steps. For some pyrrole syntheses, it has been found that the reactions can proceed efficiently without any catalyst at all, which simplifies the process and reduces costs. researchgate.net
The table below illustrates examples of yield optimization for related pyrrole dicarboxylate compounds under different synthetic conditions, as specific optimization studies for this compound were not detailed in the provided search results.
Table 2: Illustrative Yields of Pyrrole Dicarboxylate Analogues under Varied Conditions
| Pyrrole Analogue | Synthetic Method | Key Parameters | Yield | Reference |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Knorr-type reaction | Reaction of ethyl acetoacetate with ethyl 2-oximinoacetoacetate | Not specified | |
| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | Knorr-type reaction | From methyl 3-oxopentanoate | Not specified | nih.govresearchgate.net |
| Diethyl pyrrole-2,5-dicarboxylate | Base-induced ring contraction | NaOH in ethanol (B145695), 17 h at RT | 41% | mdpi.com |
Note: This table is based on data for analogues of the target compound to demonstrate principles of synthetic pathways and yields.
Chemical Transformations and Reactivity of Diethyl 1h Pyrrole 2,3 Dicarboxylate
Reactions at the Ester Functional Groups
The two ethyl ester groups at the C2 and C3 positions are key sites for chemical modification, allowing for their conversion into other functional groups such as carboxylic acids and alcohols.
Hydrolysis Pathways to Carboxylic Acids
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, 1H-pyrrole-2,3-dicarboxylic acid, is a fundamental transformation. While specific studies detailing the hydrolysis of Diethyl 1H-pyrrole-2,3-dicarboxylate are not extensively documented, the reaction is expected to proceed via standard base-catalyzed saponification protocols, which are well-established for other pyrrole (B145914) esters. orgsyn.orgmdpi.comresearchgate.net This process typically involves heating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) to ensure miscibility. The reaction proceeds through nucleophilic acyl substitution at both ester carbonyls, followed by an acidic workup to protonate the resulting dicarboxylate salt.
This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid groups are required for subsequent reactions, such as amide bond formation or decarboxylation. mdpi.comsyrris.com
Table 1: General Conditions for Hydrolysis of Pyrrole Diesters
| Reagents | Solvent | Conditions | Product |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temperature to Reflux | 1H-Pyrrole-2,3-dicarboxylic acid |
| Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | 1H-Pyrrole-2,3-dicarboxylic acid |
Reduction Reactions to Corresponding Alcohols
The ester groups of this compound can be reduced to the corresponding primary alcohols, yielding 1H-pyrrole-2,3-dimethanol. This transformation requires a strong reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Although specific literature detailing the reduction of this particular diester is sparse, the reaction is a standard procedure in organic synthesis. The mechanism involves the nucleophilic attack of hydride ions from LiAlH₄ onto the carbonyl carbons of the ester groups. A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum alkoxide complexes and liberate the diol product. Careful control of reaction conditions is necessary to avoid over-reduction or side reactions involving the pyrrole ring.
Transesterification and Other Ester Modifications
Transesterification offers a pathway to modify the ester groups by exchanging the ethyl groups for other alkyl or aryl moieties. This reaction can be catalyzed by either acids or bases, or by enzymes such as lipases. nih.gov In a typical acid-catalyzed process, the diester is heated in a large excess of the desired alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the new ester by using the alcohol as the solvent.
Enzymatic methods, which operate under milder conditions, have been successfully applied to other pyrrole esters. For instance, the transesterification of methyl 1H-pyrrole-2-carboxylate has been achieved using lipases like Novozym 435, demonstrating the potential for biocatalytic modification of these substrates. nih.gov Such methods can offer high selectivity and are performed under environmentally benign conditions.
Electrophilic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system that is highly reactive towards electrophiles. However, the presence of two electron-withdrawing dicarboxylate groups at the C2 and C3 positions significantly deactivates the ring. Electrophilic attack is predicted to occur at the remaining unsubstituted positions, C4 and C5. Generally, electrophilic substitution in pyrroles preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion). mbbcollege.in Therefore, for this compound, the C5 position is the most likely site for substitution, followed by the C4 position.
Halogenation Studies (e.g., Bromination with N-Bromosuccinimide)
Given the directing effects of the pyrrole nitrogen and the deactivating ester groups, bromination of this compound with one equivalent of NBS is expected to regioselectively yield Diethyl 5-bromo-1H-pyrrole-2,3-dicarboxylate. The reaction is typically carried out in a solvent such as carbon tetrachloride or dichloromethane, sometimes with a radical initiator if a different mechanism is desired, though the electrophilic substitution pathway is common for electron-rich heterocycles. buketov.edu.kzresearchgate.net
Table 2: Predicted Outcome of Bromination with N-Bromosuccinimide
| Substrate | Reagent | Solvent | Predicted Major Product |
| This compound | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Diethyl 5-bromo-1H-pyrrole-2,3-dicarboxylate |
Nitration and Other Electrophilic Additions
Nitration of the pyrrole ring is challenging due to the ring's sensitivity to strong acids. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, typically lead to the polymerization or decomposition of the pyrrole substrate. mbbcollege.in Therefore, milder reagents are required. A common method for the nitration of reactive pyrroles is the use of nitric acid in acetic anhydride (B1165640) at low temperatures.
For this compound, nitration under these mild conditions would be expected to follow the same regioselectivity as other electrophilic substitutions, leading to the formation of Diethyl 5-nitro-1H-pyrrole-2,3-dicarboxylate. The electron-withdrawing ester groups would further necessitate careful control over the reaction conditions to achieve successful nitration without significant degradation of the starting material.
Nucleophilic Transformations
The primary sites for nucleophilic attack on this compound are the electrophilic carbonyl carbons of the two diethyl ester groups. These transformations, which include hydrolysis, amidation, and transesterification, allow for the modification of the ester moieties, leading to a variety of derivatives with different chemical and physical properties.
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. For instance, treatment with a base such as sodium hydroxide in an aqueous or alcoholic solvent system would yield the corresponding dicarboxylate salt, which can then be acidified to produce 1H-pyrrole-2,3-dicarboxylic acid. This transformation is a fundamental step in the synthesis of various pyrrole-containing compounds where the carboxylic acid groups are required for further reactions.
Amidation: The reaction of this compound with amines leads to the formation of amides. This process typically requires a coupling agent to activate the carboxylic acid (if hydrolyzed first) or direct reaction with the ester at elevated temperatures. The use of coupling agents like cyclic phosphonic acid anhydrides has been shown to be effective in promoting the amidation of pyrrole carboxylates, offering high yields and avoiding toxic byproducts. google.com This reaction is crucial for the synthesis of biologically active pyrrole carboxamides.
Transesterification: The ethyl groups of the diester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids, bases, or enzymes. Lipases, for example, have been successfully employed in the transesterification of pyrrole carboxylates, offering a mild and selective method for synthesizing a variety of pyrrole esters. nih.gov The efficiency of enzymatic transesterification can be influenced by factors such as the choice of lipase, solvent, and the use of molecular sieves to remove the liberated ethanol and shift the equilibrium towards the product. nih.gov
Table 1: Nucleophilic Transformations of this compound
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | NaOH (aq) or other bases, followed by acid workup | 1H-Pyrrole-2,3-dicarboxylic acid |
| Amidation | Amine, coupling agent (e.g., cyclic phosphonic acid anhydride) or heat | Diethyl 1H-pyrrole-2,3-dicarboxamide |
| Transesterification | Alcohol, catalyst (acid, base, or enzyme like lipase) | Dialkyl 1H-pyrrole-2,3-dicarboxylate |
Ring-Opening and Ring-Contraction Reactions (e.g., from 1,4-thiazine precursors)
An interesting synthetic route to the pyrrole core of diethyl pyrrole dicarboxylates involves the ring contraction of 1,4-thiazine precursors. While a direct synthesis of this compound from a 1,4-thiazine has not been explicitly detailed in the provided context, a closely related transformation highlights this chemical strategy.
Specifically, the base-induced ring contraction of a 1H-1,4-thiazine-3,5-dicarboxylate derivative has been shown to yield a diethyl pyrrole-2,5-dicarboxylate. orgsyn.orgmdpi.com In this reported synthesis, treatment of the 1,4-thiazine precursor with sodium hydroxide in ethanol at room temperature led to the extrusion of a sulfur atom and the formation of the pyrrole ring. orgsyn.org This reaction provides a novel pathway to substituted pyrrole dicarboxylates from heterocyclic precursors.
The mechanism of this ring contraction is proposed to proceed through a base-mediated process, although the exact intermediates have not been fully elucidated. This type of transformation underscores the potential for synthesizing a variety of substituted pyrroles from readily available heterocyclic systems.
Functionalization of the Pyrrole Nitrogen (N-Derivatization)
The nitrogen atom of the pyrrole ring in this compound is a nucleophilic center and can be functionalized through various N-derivatization reactions, most notably N-alkylation and N-arylation. These reactions are pivotal for introducing a wide range of substituents onto the pyrrole core, thereby modulating its electronic properties and steric profile.
N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is a common transformation. This is typically achieved by deprotonating the N-H bond with a suitable base to form the corresponding pyrrolide anion, which then acts as a nucleophile in a reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of solvent can sometimes influence the regioselectivity of alkylation (N- vs. C-alkylation) in related pyrrole systems. researchgate.net A five-step synthesis route for N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole has been developed, which includes an N-alkylation step using sodium hydride and an alkyl halide in DMF. researchgate.net
N-Arylation: The formation of a C-N bond between the pyrrole nitrogen and an aryl group is a significant transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for the N-arylation of pyrroles.
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of the pyrrole with an aryl halide, typically in the presence of a base and at elevated temperatures. Recent advancements have led to the development of ligand-free copper-catalyzed N-arylation of pyrroles with aryl iodides, offering a simpler and more cost-effective procedure. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for N-arylation. It generally proceeds under milder conditions than the Ullmann reaction and exhibits broad substrate scope and functional group tolerance. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle. Palladium-catalyzed methods have been successfully applied to the N-arylation of various pyrroles with aryl chlorides. google.com
Table 2: N-Derivatization Reactions of this compound
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (R-X) | Diethyl 1-alkyl-1H-pyrrole-2,3-dicarboxylate |
| N-Arylation (Ullmann) | Aryl halide (Ar-X), Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High temperature | Diethyl 1-aryl-1H-pyrrole-2,3-dicarboxylate |
| N-Arylation (Buchwald-Hartwig) | Aryl halide or triflate (Ar-X), Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Diethyl 1-aryl-1H-pyrrole-2,3-dicarboxylate |
Derivatization Strategies and Analogue Design
Synthesis of Substituted Diethyl Pyrrole (B145914) Dicarboxylates
The synthesis of substituted diethyl pyrrole dicarboxylates is most prominently achieved through classical condensation reactions, such as the Knorr, Hantzsch, and Paal-Knorr pyrrole syntheses. researchgate.netorganic-chemistry.orgwikipedia.org The Knorr pyrrole synthesis, a widely utilized method, involves the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org A common variant of this synthesis for a related compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, utilizes the reaction of two equivalents of ethyl acetoacetate (B1235776). One equivalent is converted to ethyl 2-oximinoacetoacetate, which then reacts with the second equivalent of ethyl acetoacetate in the presence of a reducing agent like zinc dust. rsc.org
The Hantzsch pyrrole synthesis offers another route, typically involving the reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones. wikipedia.org The Paal-Knorr synthesis, on the other hand, involves the condensation of a 1,4-dicarbonyl compound with an amine. researchgate.net These methods allow for the introduction of a variety of substituents onto the pyrrole ring by choosing appropriately substituted precursors.
Modern advancements have also introduced catalytic versions of these classical reactions. For instance, a manganese-catalyzed version of the Knorr synthesis has been developed, which proceeds via a dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters, producing hydrogen as the only byproduct. organic-chemistry.org
| Synthesis Method | Key Reactants | General Product | Reference |
|---|---|---|---|
| Knorr Pyrrole Synthesis | α-amino-ketone and activated methylene compound | Substituted pyrroles | wikipedia.org |
| Hantzsch Pyrrole Synthesis | β-ketoester, ammonia/primary amine, and α-haloketone | Substituted pyrroles | wikipedia.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound and an amine | N-substituted pyrroles | researchgate.net |
| Catalytic Knorr Synthesis | 1,2- or 1,3-amino alcohol and keto ester with Mn catalyst | Substituted pyrroles | organic-chemistry.org |
Introduction of Diverse Functional Moieties on the Pyrrole Nucleus
Functionalization of the diethyl 1H-pyrrole-2,3-dicarboxylate scaffold can be achieved at both the nitrogen and carbon atoms of the pyrrole ring, allowing for the introduction of a wide array of functional groups.
N-functionalization is a common strategy to introduce diversity. For instance, N-substituted pyrrole-2,5-dicarboxylic acids can be synthesized from pyrrole via a five-step route that includes N-alkylation. researchgate.net This process allows for the attachment of various side chains, including saturated and unsaturated aliphatic groups, as well as benzylic moieties, to the pyrrole nitrogen. researchgate.net
C-H functionalization represents a powerful tool for the direct introduction of substituents onto the carbon framework of the pyrrole ring. researchgate.net Metal-catalyzed carbene transfer reactions, for example, using TpxCu complexes (where Tpx is a hydrotrispyrazolylborate ligand), enable the selective formal insertion of a carbene group into the Cα-H bond of 1H-pyrroles, leading to alkylated products. researchgate.net Palladium/norbornene co-catalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group is another effective method. organic-chemistry.org These techniques provide routes to introduce new carbon-carbon bonds directly onto the pyrrole nucleus.
The biosynthesis of some pyrrole derivatives involves amino acids and dicarboxylic acids as building blocks for the pyrrole ring itself. nih.gov While not a direct functionalization of a pre-formed this compound, this highlights the natural diversity of functional groups found in pyrrolic structures.
| Position | Method | Functional Groups Introduced | Reference |
|---|---|---|---|
| N-position | N-alkylation | Aliphatic (saturated/unsaturated), benzylic groups | researchgate.net |
| Cα-position | Carbene insertion (TpxCu catalyzed) | Alkylated groups | researchgate.net |
| C5-position | Palladium/norbornene co-catalyzed alkylation | Primary alkyl groups | organic-chemistry.org |
Design and Synthesis of Pyrrole-Fused Heterocyclic Systems
This compound and its derivatives are valuable synthons for the construction of more complex, pyrrole-fused heterocyclic systems. These fused systems are of significant interest due to their presence in many biologically active molecules. nih.gov
One approach involves the conversion of pyrrole-2,3-diones, which can be derived from this compound, into quinoxalinone derivatives through reaction with 1,2-phenylenediamines. acgpubs.org This demonstrates the utility of the dicarbonyl functionality at the 2- and 3-positions as a handle for further cyclization reactions.
Furthermore, pyrrole dicarboxylate esters serve as precursors for the synthesis of pyrrolo[1,2-b]pyridazines, which have been investigated for the treatment of proliferative disorders. mdpi.com The ester groups can be manipulated to participate in cyclization reactions, leading to the formation of the fused pyridazine (B1198779) ring. The interest in pyrrole and its fused derivatives, such as pyrrolopyrimidines, stems from their diverse biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties. researchgate.netnih.gov
The synthesis of these fused systems often involves multi-step sequences where the pyrrole dicarboxylate is first modified and then subjected to cyclization conditions. The specific nature of the fused ring system is determined by the choice of reagents and the reaction sequence employed.
Structure-Reactivity Relationship in Derivatized Pyrrole Compounds
The relationship between the structure of derivatized pyrrole compounds and their reactivity is a crucial aspect of analogue design. The nature and position of substituents on the pyrrole ring significantly influence its electronic properties and, consequently, its chemical behavior.
The planarity of the substituents with respect to the pyrrole ring also plays a role. In dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, the two carbonyl groups are nearly coplanar with the pyrrole ring, with dihedral angles of 3.50° and 6.70°. nih.govresearchgate.net This coplanarity suggests electronic communication between the ester groups and the aromatic pyrrole ring, which can influence the reactivity of both the ring and the ester functionalities. For example, electron-withdrawing groups like esters generally deactivate the pyrrole ring towards electrophilic substitution.
The introduction of different alkyl or aryl groups at various positions on the pyrrole ring will alter its steric and electronic environment. For instance, bulky substituents can hinder the approach of reagents to certain positions, thereby directing reactions to other, more accessible sites. The electronic nature of the substituents will either increase or decrease the electron density of the pyrrole ring, affecting its susceptibility to electrophilic or nucleophilic attack.
| Structural Feature | Observation | Potential Impact on Reactivity | Reference |
|---|---|---|---|
| Intermolecular Hydrogen Bonding | Formation of N-H···O hydrogen-bonded dimers in the solid state. | Influences solid-state packing and may affect the reactivity of the N-H bond. | nih.govresearchgate.netresearchgate.net |
| Substituent Coplanarity | Carbonyl groups are nearly coplanar with the pyrrole ring. | Allows for electronic communication, influencing the reactivity of the ring and ester groups. | nih.govresearchgate.net |
| Substituent Effects | Electron-withdrawing or -donating groups alter the ring's electron density. | Modulates susceptibility to electrophilic or nucleophilic attack. | General Chemical Principle |
| Steric Hindrance | Bulky substituents can block access to certain reaction sites. | Can control the regioselectivity of reactions. | General Chemical Principle |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, HMBC, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Diethyl 1H-pyrrole-2,3-dicarboxylate, a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HMBC) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl groups and the pyrrole (B145914) ring.
Ethyl Protons: Two sets of signals would be anticipated for the two non-equivalent ethyl ester groups. Each would consist of a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling.
Pyrrole Protons: The protons on the pyrrole ring (at positions 4 and 5) and the N-H proton would appear as distinct signals. The N-H proton is typically a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. The two C-H protons on the ring would likely appear as doublets due to coupling with each other.
¹³C NMR and DEPT-135: The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule.
Carbonyl Carbons: The two ester carbonyl carbons (C=O) would appear at the downfield end of the spectrum (typically 160-170 ppm).
Pyrrole Ring Carbons: The four carbons of the pyrrole ring would have characteristic shifts in the aromatic region.
Ethyl Group Carbons: The methylene (-OCH₂) and methyl (-CH₃) carbons of the two ethyl groups would be observed in the upfield region. The DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the ethyl group and pyrrole ring carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique would be instrumental in confirming the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the pyrrole ring protons and the carbonyl carbons, as well as between the ethyl group protons and their respective carbonyl carbons, confirming the positions of the ester groups at C2 and C3.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be expected:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.
C-H Stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrrole ring and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl groups.
C=O Stretch: Strong, sharp absorption bands in the region of 1700-1730 cm⁻¹ are characteristic of the ester carbonyl groups. The presence of two distinct ester groups in different electronic environments might lead to two separate or a broadened carbonyl peak.
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, one would expect absorption maxima (λ_max) below 300 nm, corresponding to π → π* transitions within the aromatic pyrrole ring system. The exact position and intensity of these bands are influenced by the substitution pattern.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS (Electron Ionization): In a standard electron ionization mass spectrum, a clear molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (211.21 g/mol ). Characteristic fragmentation patterns, such as the loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) groups, would also be observed, providing further structural evidence.
ESI-MS (Electrospray Ionization): ESI-MS, a soft ionization technique, would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₀H₁₃NO₄), confirming that the synthesized compound has the correct atomic composition.
Single-Crystal X-ray Diffraction for Solid-State Structure and Hydrogen Bonding Analysis
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrrole ring and the orientation of the two diethyl carboxylate substituents.
A crucial aspect of the analysis would be the examination of intermolecular interactions, particularly hydrogen bonding. It is highly probable that the N-H group of the pyrrole ring would act as a hydrogen bond donor, forming hydrogen bonds with one of the carbonyl oxygen atoms of an adjacent molecule. This interaction often leads to the formation of distinct supramolecular structures, such as dimers or chains, in the crystal lattice. Analysis of these hydrogen bonds provides insight into the molecular packing and solid-state stability of the compound.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₁₀H₁₃NO₄). A close agreement between the found and calculated values serves as a crucial verification of the compound's purity and elemental composition.
Calculated Elemental Composition for C₁₀H₁₃NO₄:
Carbon (C): 56.86%
Hydrogen (H): 6.20%
Nitrogen (N): 6.63%
An experimental result within ±0.4% of these values is generally considered confirmation of the compound's identity and purity.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. karazin.uanih.gov DFT calculations allow for the optimization of the molecule's geometry to its most stable conformation and provide a wealth of information about its electronic properties. nih.gov For Diethyl 1H-pyrrole-2,3-dicarboxylate, DFT studies, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. karazin.uaresearchgate.net These calculations often reveal a near-planar conformation for the pyrrole (B145914) ring, a characteristic feature of such aromatic systems. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating a potential for significant intramolecular charge transfer. nih.govnih.govirjweb.com In pyrrole derivatives, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO may be distributed across the ring and the electron-withdrawing dicarboxylate groups. This distribution facilitates charge transfer from the ring to the substituents upon electronic excitation. researchgate.net The calculated energies of these orbitals allow for the determination of global reactivity descriptors. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Pyrrole Derivatives Data is illustrative based on typical DFT calculations for related structures.
| Parameter | Typical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Electron-donating capability |
| LUMO Energy | -0.8 to -2.0 | Electron-accepting capability |
| Energy Gap (ΔE) | 3.5 to 5.5 | Chemical reactivity and stability nih.gov |
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. researchgate.net
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. researchgate.net For this compound, PED would allow for the unambiguous assignment of vibrations corresponding to the N-H stretch of the pyrrole ring, C=O stretching of the ester groups, C-N and C-C ring vibrations, and various C-H vibrations of the ethyl and pyrrole moieties. derpharmachemica.comscirp.org
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a ring system. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of the ring, using a "ghost" atom. github.iowikipedia.org
A negative NICS value (e.g., NICS(0) or NICS(1)zz) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current associated with antiaromaticity, while a value near zero suggests a non-aromatic system. wikipedia.org For the five-membered pyrrole ring in this compound, NICS calculations are expected to yield negative values, confirming the aromatic nature of the heterocyclic core.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other species. irjweb.comnih.gov
In an MEP map, regions of negative electrostatic potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.govresearchgate.net Regions of positive potential, colored blue, indicate electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygen atoms of the dicarboxylate groups and a region of positive potential near the N-H proton of the pyrrole ring. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.govmdpi.com This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. rsc.org
Derivatives of pyrrole are known to possess a wide range of biological activities. nih.gov For a compound like this compound, docking simulations could be performed against various biological targets to explore its potential as an inhibitor or modulator. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity. afjbs.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues of the protein. sci-hub.se
Prediction of Pharmacokinetic Parameters through Computational Methods (e.g., ADMET in silico analysis)
In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug development, allowing for the early assessment of a compound's pharmacokinetic profile. mdpi.comfrontiersin.org Various computational models are used to predict these properties based on the molecule's structure. nih.gov
For this compound, these analyses would predict its drug-likeness based on criteria such as Lipinski's Rule of Five. mdpi.com Other key parameters include predictions of oral bioavailability, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comresearchgate.net These computational predictions help to identify potential liabilities and guide the design of derivatives with more favorable pharmacokinetic properties. afjbs.comnih.gov
Table 2: Predicted ADMET Properties for a Representative Pyrrole Derivative This table presents typical parameters evaluated in an in silico ADMET study.
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |
| logP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule mdpi.com |
| H-Bond Donors | < 5 | Adherence to Lipinski's Rule |
| H-Bond Acceptors | < 10 | Adherence to Lipinski's Rule |
| GI Absorption | High | Likelihood of oral absorption researchgate.net |
| BBB Permeant | No | Likelihood of crossing the blood-brain barrier |
| CYP Inhibitor | e.g., No inhibitor of CYP2D6 | Potential for drug-drug interactions |
Time-Dependent DFT (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, along with the probability of these transitions (oscillator strength).
A comprehensive search of scientific literature was conducted to identify studies that have specifically applied TD-DFT methods to investigate the photophysical properties of this compound. Despite a thorough search, no dedicated theoretical studies employing TD-DFT for this particular compound were found in the available literature.
Consequently, detailed research findings, including data tables of calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., HOMO→LUMO, π→π*), for this compound are not available.
While TD-DFT studies have been performed on other pyrrole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but structurally distinct molecules. The specific substitution pattern of the dicarboxylate groups at the 2 and 3 positions of the pyrrole ring is expected to uniquely influence its electronic structure and, therefore, its photophysical properties. Without specific computational studies, any discussion of these properties would be speculative and fall outside the scope of this report.
Further theoretical research is required to elucidate the specific photophysical characteristics of this compound. Such studies would provide valuable insights into its electronic transitions and absorption spectrum.
Applications in Advanced Organic Synthesis
Diethyl 1H-Pyrrole-2,3-dicarboxylate as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the reactivity of its pyrrole (B145914) core and the presence of two modifiable ester groups. The synthesis of this key intermediate can be achieved through a multi-step process. One reported synthesis involves the reaction of dibenzylamine with diethyl oxalate, followed by catalytic debenzylation to yield diethyl cis-2,3-pyrrolidinedicarboxylate. Subsequent dehydrogenation of this saturated precursor furnishes the aromatic this compound researchgate.net.
Once obtained, this molecule serves as a starting point for a variety of chemical transformations. The ester groups can be hydrolyzed, reduced, or converted into other functional groups, while the pyrrole ring itself can participate in various reactions, including electrophilic substitution and cycloaddition. This multifunctionality allows for the strategic elaboration of the molecule to access a wide array of more complex derivatives.
Synthesis of Complex Polyheterocyclic Architectures
The structure of this compound is particularly well-suited for the construction of fused polyheterocyclic systems. The adjacent ester functionalities can be exploited to form new rings through intramolecular cyclization reactions. For instance, these groups can be transformed into reactive intermediates that can then react with other parts of the molecule or with external reagents to build additional heterocyclic rings onto the pyrrole core.
One notable application is in the synthesis of pyrrolo[2,1-f] molaid.comresearchgate.netchembuyersguide.comtriazine derivatives. These fused heterocyclic systems are of interest in medicinal chemistry, and this compound can serve as a key precursor in their construction researchgate.net. The general strategy often involves the conversion of the ester groups into functionalities that can readily undergo condensation or cyclization to form the triazine ring.
Role in Natural Product Analogue Synthesis
The pyrrole moiety is a common structural motif found in a wide range of natural products with diverse biological activities. Consequently, synthetic chemists are continually developing new methods for the construction and functionalization of pyrrole-containing molecules to create analogues of these natural products. This compound provides a valuable starting point for the synthesis of such analogues.
While specific examples detailing the direct use of this compound in the total synthesis of a natural product are not extensively documented in readily available literature, its potential is evident. The functional handles it possesses allow for the introduction of various side chains and substituents, mimicking the substitution patterns found in naturally occurring pyrrole-containing compounds. This enables the generation of libraries of natural product analogues for biological screening and structure-activity relationship studies.
Chemo- and Regioselective Transformations for Advanced Precursors
The presence of two distinct ester groups and multiple reactive sites on the pyrrole ring of this compound raises important questions of chemo- and regioselectivity in its transformations. The ability to selectively modify one part of the molecule while leaving others intact is crucial for its use in the synthesis of advanced precursors.
Mechanistic Studies of Biological Interactions and Drug Design Principles
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrrole (B145914) derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a metallo-β-lactamase (MBL) inhibitor found that the 3-carbonitrile group, the adjacent 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory activity. nih.gov Modification of the 2-amino group into N-acylamides led to some of the most potent inhibitors in the series, demonstrating that even small changes to a substituent can significantly impact biological effect. nih.gov Similarly, in the development of pyrrole-2-carboxamides as anti-tuberculosis agents, SAR studies showed that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly enhanced activity. nih.gov
These findings underscore a general principle in the medicinal chemistry of pyrroles: the biological activity and target specificity are highly tunable through synthetic modification at various positions of the pyrrole ring.
| Pyrrole Scaffold | Target | Key Structural Features for Activity | Impact of Modifications |
|---|---|---|---|
| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Phenyl/pyridyl groups with electron-withdrawing substituents on the pyrrole ring; bulky substituents on the carboxamide. nih.gov | Improves anti-tuberculosis activity. nih.gov |
| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (MBLs) | 3-carbonitrile group; vicinal 4,5-diphenyl groups; N-benzyl side chain. nih.gov | Acylation of the 2-amino group can increase potency against specific MBL subtypes. nih.gov |
| Pyrrolo[2,3-b]pyrazines | Topoisomerase II | Benzoazolyl group at C-3; alkylamino side chain at C-1. | These substituents are critical for significant inhibitory activity. |
Design of Novel Therapeutic Candidates Based on Pyrrole Dicarboxylates
The pyrrole dicarboxylate framework is a valuable starting point for the synthesis of more complex therapeutic candidates. Its chemical reactivity allows for the introduction of diverse functional groups, enabling the construction of libraries of compounds for biological screening. Polysubstituted pyrroles are often used as precursors in the synthesis of functional materials and larger macrocyclic compounds like porphyrins and corroles. nih.gov
The design of novel drugs often involves using a core scaffold like pyrrole and building upon it to achieve desired therapeutic properties. For example, diethyl pyrrole-2,5-dicarboxylate has been utilized as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for the treatment of proliferative disorders and as potential Janus kinase (JAK) inhibitors. mdpi.com This demonstrates how a simple pyrrole dicarboxylate can be a key building block for creating more elaborate molecules with specific biological targets. The development of pyrrole-based MmpL3 inhibitors for tuberculosis also exemplifies this design strategy, where a pyrrole-2-carboxamide scaffold was systematically modified based on a pharmacophore model to yield potent drug candidates. nih.gov
| Compound Class | Therapeutic Target/Area | Design Principle |
|---|---|---|
| Pyrrolo[1,2-b]pyridazines | Proliferative Disorders / Janus Kinase (JAK) Inhibition | Synthesized from diethyl pyrrole-2,5-dicarboxylate as a key precursor. mdpi.com |
| Pyrrole-2-carboxamides | Tuberculosis (MmpL3 Inhibition) | Structure-guided design based on a pharmacophore model of the MmpL3 target. nih.gov |
| Pyrrolo[2,3-b]pyrazines | Cancer (Topoisomerase II Inhibition) | Designed as nonintercalative catalytic inhibitors targeting the enzyme's ATP binding site. |
| Sunitinib (marketed drug) | Cancer (Multi-targeted Receptor Tyrosine Kinase Inhibition) | Incorporates a pyrrole ring as a core structural element for binding to the kinase domain. |
Cellular Mechanism Investigations in in vitro Models (e.g., Apoptosis Induction, Cell Cycle Modulation, Reactive Oxygen Species Generation)
In vitro cellular models are essential for elucidating the mechanisms by which potential drug candidates exert their effects. For many pyrrole-based compounds, a primary mechanism of anticancer activity is the induction of apoptosis, or programmed cell death.
Studies on pyrrole-tethered bisbenzoxazole derivatives have shown that these compounds can induce apoptosis in breast cancer cells (MCF-7). nih.gov Similarly, novel pyrrole hydrazones have been found to exhibit a cytotoxic effect on human melanoma cells that correlates with their ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov This indicates that these compounds interfere with DNA replication, ultimately leading to cell death.
The generation of reactive oxygen species (ROS) is another common cellular mechanism associated with the anticancer effects of various chemical agents. mdpi.com ROS are highly reactive molecules that, at elevated levels, can cause oxidative stress and damage to cellular components like DNA, proteins, and lipids, thereby triggering apoptosis. nih.gov While direct evidence for ROS generation by Diethyl 1H-pyrrole-2,3-dicarboxylate is lacking, the cytostatic activity of other complex molecules has been linked to oxidative stress. The induction of apoptosis by pyrrolo[2,3-b]pyrazine derivatives in HL-60 cells further supports the role of pyrrole-containing structures in activating programmed cell death pathways.
Applications in Materials Science
Development of Organic Semiconductors and Dyes
The conjugated π-system of the pyrrole (B145914) ring makes it an excellent candidate for use in organic electronic materials. Derivatives of pyrrole dicarboxylates are integral to the synthesis of organic semiconductors and dyes for various applications.
Organic Semiconductors: Solution-processable diketopyrrolopyrrole derivatives have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs). nih.gov For instance, thin films of certain diketopyrrolopyrrole compounds have demonstrated p-channel characteristics with significant carrier mobility and a high current on/off ratio, making them suitable for electronic applications. nih.gov The presence of electron-withdrawing ester groups on the pyrrole scaffold influences the electronic environment, which is a key factor in designing semiconductor materials.
Organic Dyes: Pyrrole-based compounds are also used to create organic dyes, particularly for applications like dye-sensitized solar cells (DSSCs). acs.org The molecular structure of these dyes, which often incorporates a pyrrole unit as part of the conjugated system, is designed to efficiently absorb light and facilitate electron transfer, processes that are fundamental to the operation of DSSCs. acs.org
| Device Type | Pyrrole Derivative Class | Key Performance Metric |
| Organic Thin-Film Transistor (OTFT) | Diketopyrrolopyrrole | Carrier mobility as high as 5.7 × 10⁻⁴ cm²/Vs nih.gov |
| Organic Thin-Film Transistor (OTFT) | Diketopyrrolopyrrole | Current on/off ratio of 10⁴–10⁶ nih.gov |
| Dye-Sensitized Solar Cell (DSSC) | Pyrrole-Based Organic Dyes | Used as sensitizers for light absorption acs.org |
Integration into Conducting Polymers
Polypyrrole (PPy) is a well-known conducting polymer valued for its high conductivity and environmental stability. mdpi.com Introducing substituents onto the pyrrole monomer, such as the diethyl dicarboxylate groups, allows for the modification of the resulting polymer's properties. N-substituted and side-substituted pyrrole derivatives can be polymerized to yield materials with improved solubility and processability, which are significant limitations of unsubstituted polypyrrole. mdpi.com By carefully selecting the functional groups attached to the pyrrole ring, researchers can control the polymer's structure and, consequently, its electronic and physical characteristics. This approach enables the creation of conducting polymers with specialized functionalities for use in flexible electronics, sensors, and bioelectronics. mdpi.com
Utilisation in Molecular Optics and Electronics
The inherent electronic and photophysical properties of the pyrrole dicarboxylate scaffold make it a valuable component in the design of materials for molecular optics and electronics. The ability to absorb and emit light, as demonstrated in their use as dyes, is fundamental to applications in molecular optics. Furthermore, the semiconducting nature of more complex derivatives allows for their integration into molecular-scale electronic components. nih.gov The capacity to modify the pyrrole structure, for example through N-substitution, provides a direct method for tuning the electronic energy levels of the molecule. This tunability is critical for designing materials with specific optical (e.g., color, fluorescence) and electronic (e.g., conductivity, charge transport) properties required for advanced devices.
Role as Monomers in Polymer Chemistry (e.g., Polyester (B1180765) Production via N-substituted pyrrole-2,5-dicarboxylic acids)
Pyrrole-2,5-dicarboxylic acid (PDCA), an isomer of the 2,3-dicarboxylate, is emerging as a significant monomer in polymer chemistry, particularly for the production of polyesters. tum.deuq.edu.auresearchgate.net This dicarboxylic acid shows excellent potential because its nitrogen atom can be targeted for further derivatization, a feature not present in structurally related bio-based monomers like furan-2,5-dicarboxylic acid (FDCA). tum.decolab.wsbohrium.com
This N-substitution capability allows for the introduction of various functional moieties, including aliphatic (saturated and unsaturated) side-chains and benzylic groups. tum.decolab.ws The ability to introduce these different groups enables precise tuning of the properties of the final PDCA-containing polymer. uq.edu.auresearchgate.netbohrium.com Research has demonstrated efficient five-step synthesis routes for producing these N-substituted PDCA monomers from pyrrole, paving the way for a new class of polyesters with tailored characteristics. tum.decolab.ws
| Monomer Type | Key Feature | Potential Application |
| Pyrrole-2,5-dicarboxylic acid (PDCA) | Nitrogen atom available for derivatization tum.deuq.edu.au | Monomer for polyester production tum.deuq.edu.auresearchgate.net |
| N-substituted PDCAs | Introduction of functional side-chains (aliphatic, benzylic) colab.ws | Production of polyesters with tunable properties colab.wsbohrium.com |
Design of Functional Materials with Tunable Properties
A central advantage of using pyrrole dicarboxylate derivatives in materials science is the ability to design functional materials with highly tunable properties. The derivatization of the pyrrole ring is the key to this versatility. tum.decolab.ws As noted in the context of polyester production, modifying the N-position of pyrrole-2,5-dicarboxylic acid allows for significant alteration of the final polymer's characteristics. tum.debohrium.com This principle extends to other applications as well. By attaching different alkyl or aryl groups, researchers can influence properties such as:
Solubility: Introducing long alkyl chains can improve the solubility of polymers, making them easier to process. mdpi.com
Electronic Properties: The addition of electron-donating or electron-withdrawing groups can modify the energy levels of the material, affecting its conductivity and optical absorption spectrum.
Physical Properties: The nature of the substituents can impact the polymer's melting point, crystallinity, and mechanical strength.
This strategic functionalization makes polysubstituted pyrroles attractive building blocks for the rational design of advanced materials tailored for specific and demanding applications in electronics and polymer science. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of polysubstituted pyrroles, including diethyl 1H-pyrrole-2,3-dicarboxylate, has traditionally relied on established methods such as the Hantzsch, Paal-Knorr, and Knorr syntheses. However, the demand for more efficient, atom-economical, and environmentally benign processes has spurred the exploration of novel synthetic strategies.
Recent advancements have focused on the development of one-pot, multi-component reactions that allow for the construction of complex pyrrole (B145914) structures from simple starting materials in a single step. For instance, a synthetic method for polysubstituted pyrroles has been reported involving an electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines, with oxygen as the terminal oxidant under mild conditions. researchgate.net Another approach involves a base-promoted [3 + 2] cycloaddition reaction of propiolonitriles with isocyanides. researchgate.net
Furthermore, the application of visible-light photoredox catalysis is an emerging area in pyrrole synthesis. This methodology allows for the regioselective preparation of substituted pyrroles from aryl azides and aldehydes under mild conditions, using aryl azides as both a nitrogen source and a stoichiometric oxidant. nih.gov A novel and unexpected route to a related compound, diethyl pyrrole-2,5-dicarboxylate, was discovered through a base-induced ring contraction of a 1,4-thiazine precursor, highlighting the potential for discovering new transformations. mdpi.com
| Synthetic Method | Key Features | Potential Advantages |
| Electro-oxidative Annulation | Utilizes 1,3-dicarbonyls and primary amines; O₂ as terminal oxidant. researchgate.net | Mild conditions, high regioselectivity. researchgate.net |
| [3+2] Cycloaddition | Reaction of propiolonitriles with isocyanides. researchgate.net | Rapid synthesis of trisubstituted pyrroles. dntb.gov.ua |
| Visible-light Photoredox Catalysis | Employs aryl azides and aldehydes with a Ru(II) catalyst. nih.gov | Metal-catalyzed, regioselective, mild conditions. nih.gov |
| Ring Contraction | Base-induced transformation of a 1,4-thiazine precursor. mdpi.com | Novel route to specific pyrrole dicarboxylates. mdpi.com |
These innovative methods offer promising alternatives to classical syntheses, providing access to a wider range of substituted pyrroles with greater efficiency and under more sustainable conditions.
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely focus on detailed mechanistic studies of both established and novel synthetic routes.
For example, in the visible-light-promoted synthesis of pyrroles, the proposed mechanism involves the photosensitized decomposition of an α-azidoenone to a reactive 2H-azirine intermediate, which is then trapped by an enolic reaction partner. nih.gov Subsequent tautomerization and dehydrative cyclization lead to the final pyrrole core. nih.gov A deeper investigation into the kinetics and intermediates of such reactions could lead to improved catalyst design and reaction conditions.
Similarly, the mechanism of the unexpected formation of diethyl pyrrole-2,5-dicarboxylate from a 1,4-thiazine derivative is thought to involve the loss of elemental sulfur from an anionic intermediate. mdpi.com Elucidating the precise steps of this transformation could open up new avenues for the synthesis of other pyrrole derivatives from readily available sulfur-containing heterocycles. Computational studies, in conjunction with experimental work, will be instrumental in mapping the energy landscapes of these reactions and identifying key transition states.
Advanced Derivatization for Enhanced Functionality and Selectivity
The functionalization of the pyrrole ring is a key strategy for modulating the biological and material properties of its derivatives. While electrophilic substitution is a common method for functionalizing the electron-rich pyrrole ring, future research is expected to focus on more advanced and selective derivatization techniques. nih.gov
Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrrole core, often with high regioselectivity that is difficult to achieve with classical methods. nih.gov Furthermore, radical-based functionalization under metal-free oxidative conditions is a growing area of interest. nih.gov Photocatalyzed and electrochemical methods for pyrrole functionalization are also gaining traction, offering green and efficient alternatives to traditional approaches. nih.gov
The development of these advanced derivatization protocols will enable the synthesis of novel this compound derivatives with tailored properties. For example, the introduction of specific pharmacophores could lead to new drug candidates, while the incorporation of chromophoric or electronically active groups could result in new materials for optical and electronic applications.
Interdisciplinary Research Integrating this compound
The versatile nature of the pyrrole scaffold makes it an ideal platform for interdisciplinary research. This compound and its derivatives have already found applications in medicinal chemistry and materials science, and this trend is expected to continue and expand.
In medicinal chemistry, polysubstituted pyrroles are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netjmcs.org.mx Future research will involve the design and synthesis of novel pyrrole-based compounds as potential therapeutic agents. The use of this compound as a precursor for more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, is an active area of investigation. ekb.eg
In the field of materials science, pyrrole-containing compounds are utilized in the development of conducting polymers, dyes, and sensors. semanticscholar.org The ability to tune the electronic and optical properties of the pyrrole ring through derivatization makes it an attractive component for functional materials. nih.govresearchgate.net Future research may explore the incorporation of this compound into novel polymeric structures or supramolecular assemblies with unique photophysical or electronic properties.
Sustainable Synthesis and Green Chemistry Principles in Pyrrole Dicarboxylate Research
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally friendly synthetic methodologies.
This includes the use of greener solvents such as water, glycerol, and polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. semanticscholar.orgresearchgate.net The development of catalyst-free, three-component procedures for the synthesis of tetrasubstituted pyrroles is a step in this direction. researchgate.net The use of energy-efficient techniques like ultrasound and microwave irradiation can also contribute to more sustainable processes by reducing reaction times and energy consumption. semanticscholar.orgresearchgate.net
Furthermore, the use of renewable starting materials and the development of catalytic systems that can be easily recovered and reused are key aspects of green chemistry that will be applied to the synthesis of pyrrole dicarboxylates. dntb.gov.ua For instance, the use of commercially available and reusable aluminas as catalysts in the Paal-Knorr reaction represents a cost-effective and sustainable approach. dntb.gov.ua By embracing these principles, the chemical community can ensure that the synthesis of valuable compounds like this compound is conducted in a manner that is both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl 1H-pyrrole-2,3-dicarboxylate derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines or hydroxylamines with dialkyl acetylenedicarboxylates. For example, microwave-assisted methods under solvent-free conditions achieve high yields (85%) in short reaction times . Batch processes using ethanol reflux are scalable but require longer durations (e.g., 78% yield over 12 hours) . Continuous flow systems with catalytic optimization improve purity (90%) and sustainability .
- Table 1 : Comparison of Synthetic Methods
Q. How are this compound derivatives structurally characterized?
- Methodological Answer : Use X-ray crystallography to resolve bond lengths, angles, and crystal packing (e.g., monoclinic space group P21/c with a = 10.3893 Å, b = 15.1803 Å, and β = 99.63°) . NMR spectroscopy (1H/13C) in CDCl3 identifies substituent effects: pyrrole protons resonate at δ 6.5–7.5 ppm, while ester groups appear as quartets (δ ~4.3 ppm) and triplets (δ ~1.3 ppm) . HRMS confirms molecular weight (e.g., m/z 268.31 for C13H20N2O4) .
Q. What are the key applications of these derivatives in medicinal chemistry?
- Methodological Answer : Derivatives exhibit antimicrobial (e.g., against E. coli and S. aureus) and anticancer activity (via apoptosis induction in cancer cell lines) . Their ester groups enhance membrane permeability, making them viable scaffolds for drug design .
Advanced Research Questions
Q. How do substituents on the pyrrole ring influence reactivity and biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position increase electrophilicity, enhancing interactions with biological targets like enzymes. For example, 4-(4-chlorophenyl) derivatives show stronger antimicrobial activity (MIC = 2 µg/mL) compared to methyl-substituted analogs . Use docking simulations to predict binding modes with target proteins (e.g., DNA gyrase) .
Q. How can contradictions in spectroscopic data for substituted derivatives be resolved?
- Methodological Answer : Contradictions arise from solvent effects or conformational flexibility . For example, 1H NMR chemical shifts for NH protons vary with DMSO-d6 vs. CDCl3 due to hydrogen bonding . Use 2D NMR (COSY, NOESY) to assign overlapping signals and DFT calculations to model substituent-induced shifts .
Q. What strategies optimize reaction yields in pyrrole dicarboxylate synthesis?
- Methodological Answer :
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes for 85% yield) .
- Catalyst screening : Lewis acids (e.g., ZnCl2) improve cyclocondensation efficiency .
- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity .
Q. How does crystallography inform reactivity predictions for these compounds?
- Methodological Answer : X-ray data reveal hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) that stabilize the solid-state structure and influence solubility . For example, bulky substituents (e.g., isopropyl) disrupt π-stacking, reducing aggregation in solution and enhancing bioavailability .
Q. What mechanistic insights exist for the biological activity of these derivatives?
- Methodological Answer : ROS scavenging and enzyme inhibition are proposed mechanisms. For instance, N-hydroxypyrroles resist oxidation, enabling sustained antioxidant activity in cellular assays . Anticancer activity correlates with topoisomerase II inhibition , validated via gel electrophoresis and comet assays .
Data-Driven Research Findings
-
Table 2 : Structural and Biological Data for Selected Derivatives
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
